2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide” can be represented by the SMILES stringOC(CCNC(=O)C1=CC=CC=C1)C2=CC=CC=C2
. This indicates the presence of a benzamide group attached to a phenylpropyl group with a bromine atom and a hydroxy group. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources I found, reactions at the benzylic position are common in similar compounds . These can include free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Structural Analysis and Synthesis
- Antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been synthesized and characterized, revealing significant insights into their molecular structure through X-ray, Hirshfeld surface analysis, and DFT calculations. The studies demonstrate the importance of hydrogen bonding and π-interactions in stabilizing these compounds (Saeed et al., 2020).
Antimicrobial and Antifungal Activity
- Novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized and shown to possess antifungal activity, highlighting the potential of such compounds in addressing phytopathogenic fungi and yeast infections (Ienascu et al., 2018).
Pharmaceutical Applications
- Research into substituted 2-hydroxy-N-(arylalkyl)benzamides has revealed their potential in inducing apoptosis in cancer cell lines. This suggests a promising avenue for the development of new anticancer agents (Imramovský et al., 2013).
- The synthesis of novel thiourea derivatives, including 2-bromophenyl variants, has been linked to significant anti-pathogenic activity, offering insights into the development of antimicrobial agents with specific focus on combating biofilm-forming bacteria (Limban et al., 2011).
Properties
IUPAC Name |
2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-14-9-5-4-8-13(14)16(20)18-11-10-15(19)12-6-2-1-3-7-12/h1-9,15,19H,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZFFPNMJFPCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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